2-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,3-benzothiazole
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Overview
Description
2-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,3-benzothiazole is a complex organic compound that features a combination of pyrazole, piperidine, and benzothiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole derivative, followed by the formation of the piperidine ring, and finally the coupling with the benzothiazole moiety. The reaction conditions often involve the use of solvents like ethanol or tetrahydrofuran, and catalysts such as piperidine or sodium dodecyl sulfate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
2-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. It may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylic acid tert-butyl ester
- (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide
Uniqueness
2-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,3-benzothiazole is unique due to its specific combination of pyrazole, piperidine, and benzothiazole moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-20-13(9-10-18-20)14-7-4-5-11-21(14)17(22)16-19-12-6-2-3-8-15(12)23-16/h2-3,6,8-10,14H,4-5,7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIOIHGKBQFPMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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